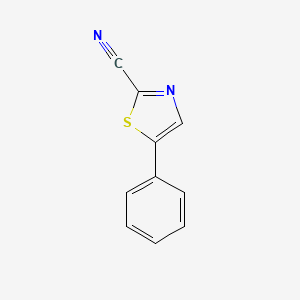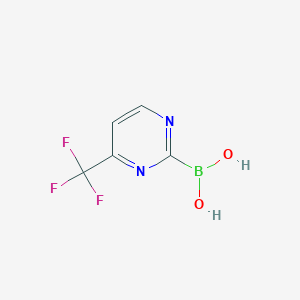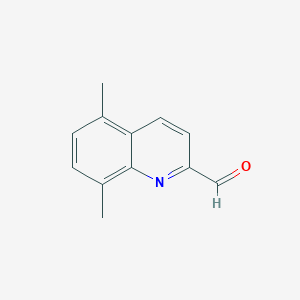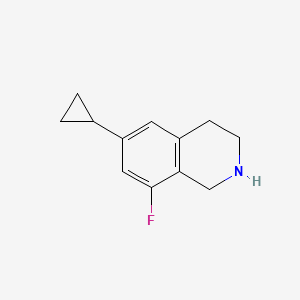![molecular formula C11H10N2O B11905266 2,10-Dihydroimidazo[1,2-b]isoquinolin-5(3H)-one CAS No. 112521-56-9](/img/structure/B11905266.png)
2,10-Dihydroimidazo[1,2-b]isoquinolin-5(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroimidazo[1,2-b]isoquinolin-5(10H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique fused ring structure, which combines an imidazole ring with an isoquinoline moiety. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable target for drug development and other scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroimidazo[1,2-b]isoquinolin-5(10H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of an isoquinoline derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in a solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydroimidazo[1,2-b]isoquinolin-5(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline or imidazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or microwave irradiation.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted isoquinoline or imidazole derivatives .
Aplicaciones Científicas De Investigación
2,3-Dihydroimidazo[1,2-b]isoquinolin-5(10H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroimidazo[1,2-b]isoquinolin-5(10H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, the compound has been shown to inhibit phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), leading to the disruption of signaling pathways that are crucial for cancer cell survival and proliferation . The inhibition of these targets results in the induction of apoptosis and cell cycle arrest in cancer cells .
Comparación Con Compuestos Similares
2,3-Dihydroimidazo[1,2-c]quinazoline: Another heterocyclic compound with similar structural features and biological activities.
2,3-Dihydroimidazo[2,1-b]thiazole: Known for its dual kinase inhibition properties.
2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole: Exhibits antiaggregant and antiarrhythmic activities.
Uniqueness: 2,3-Dihydroimidazo[1,2-b]isoquinolin-5(10H)-one is unique due to its specific ring fusion and the resulting electronic and steric properties. These features contribute to its distinct biological activities and make it a valuable scaffold for drug development .
Propiedades
Número CAS |
112521-56-9 |
|---|---|
Fórmula molecular |
C11H10N2O |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
3,10-dihydro-2H-imidazo[1,2-b]isoquinolin-5-one |
InChI |
InChI=1S/C11H10N2O/c14-11-9-4-2-1-3-8(9)7-10-12-5-6-13(10)11/h1-4H,5-7H2 |
Clave InChI |
QIVYEQBVTUZHTK-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=N1)CC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11905217.png)


![5-Oxaspiro[2.4]heptan-6-imine hydrobromide](/img/structure/B11905242.png)




![3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile](/img/structure/B11905275.png)
